molecular formula C7H10N2O B2764100 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine CAS No. 95924-26-8

5-(1-methylcyclopropyl)-1,2-oxazol-3-amine

Cat. No.: B2764100
CAS No.: 95924-26-8
M. Wt: 138.17
InChI Key: VWRMBSADUPWJBG-UHFFFAOYSA-N
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Description

5-(1-Methylcyclopropyl)-1,2-oxazol-3-amine is a high-purity heterocyclic building block with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . Its structure features an amine-functionalized isoxazole core substituted with a 1-methylcyclopropyl group, offering unique steric and electronic properties for designing novel chemical entities. This compound serves as a key synthetic intermediate in medicinal chemistry research. The isoxazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Specifically, derivatives of 1,2-oxazole (isoxazole) have been extensively investigated for their potential as antimicrobial , anticancer , and anti-inflammatory agents . Furthermore, unnatural amino acids incorporating the 1,2-oxazole moiety, such as this amine, are valuable for developing excitatory amino acid receptor agonists that target the central nervous system, mimicking neurotransmitters like glutamate . As a building block, this amine is particularly useful for the synthesis of DNA-encoded chemical libraries, facilitating the discovery of small-molecule protein ligands . It is recommended to store this product in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-methylcyclopropyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)9-10-5/h4H,2-3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRMBSADUPWJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95924-26-8
Record name 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine
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Synthetic Methodologies and Chemo Enzymatic Approaches for 5 1 Methylcyclopropyl 1,2 Oxazol 3 Amine and Its Analogues

Retrosynthetic Analysis of the 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine Core

A retrosynthetic analysis of this compound reveals two primary fragments: the 1,2-oxazole (also known as isoxazole) ring bearing an amino group at the 3-position, and the 1-methylcyclopropyl moiety at the 5-position. This disconnection suggests that the synthesis can be approached by either constructing the isoxazole (B147169) ring with the cyclopropyl (B3062369) group already in place on a precursor molecule, or by forming the isoxazole core first and subsequently introducing the 1-methylcyclopropyl group. Key precursors identified through this analysis include β-enamino ketoesters and hydroxylamine (B1172632), which are common starting materials for isoxazole synthesis. nih.govresearchgate.net

Strategies for Constructing the 1,2-Oxazole Ring System

The formation of the 1,2-oxazole ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the construction of this heterocyclic system, each with its own advantages and substrate scope.

Cycloaddition Reactions in Oxazole (B20620) Synthesis

Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings like isoxazoles. nih.gov A common approach involves the [3+2] cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.net This method allows for the direct formation of the isoxazole ring with a high degree of regioselectivity. For the synthesis of 5-substituted-3-amino-isoxazoles, a nitrile oxide can be reacted with an appropriately substituted alkyne. The van Leusen oxazole synthesis, a two-step [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs), also provides a versatile route to 5-substituted oxazoles from aldehydes. nih.gov

Reaction Type Reactants Catalyst/Conditions Key Features
[3+2] CycloadditionNitrile Oxides and AlkynesCu(I) or Ag2CO3High regioselectivity, direct formation of isoxazole ring. nih.gov
van Leusen ReactionAldehydes and TosMICBase (e.g., K2CO3)Forms 5-substituted oxazoles, tolerant of various functional groups. nih.gov

Ring-Closing Strategies and Condensation Reactions

Ring-closing strategies, particularly condensation reactions, are widely employed for the synthesis of isoxazole rings. A prevalent method involves the reaction of β-keto esters with hydroxylamine. acs.org This condensation typically proceeds via an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. researchgate.net The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a three-component reaction of hydroxylamine hydrochloride, an aldehyde, and a β-keto ester, often catalyzed by an amine-functionalized solid support. mdpi.comresearchgate.net Furthermore, the reaction of 3-amino-5-methylisoxazole (B124983) with activated enol ethers can lead to the formation of isoxazolopyrimidinones through a condensation-cyclization sequence. Ring-closing metathesis (RCM) has also been utilized to synthesize isoxazole-containing macrocycles and other complex structures. univ.kiev.uaresearchgate.netnuph.edu.ua

Reaction Type Starting Materials Key Intermediates Products
Condensationβ-Keto Ester and HydroxylamineOxime5-Substituted 3-Isoxazolols acs.org
Three-Component ReactionHydroxylamine HCl, Aldehyde, β-Keto EsterEnamine3,4-Disubstituted Isoxazol-5(4H)-ones mdpi.comresearchgate.net
Condensation-Cyclization3-Amino-5-methylisoxazole and Activated Enol EthersIsoxazolyl EnamineIsoxazolopyrimidinones
Ring-Closing MetathesisDi-allyl substituted isoxazolesRuthenium-carbene catalystIsoxazole-containing cyclic compounds nuph.edu.ua

Palladium-Catalyzed Methods for Oxazole Derivatization

Palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of the oxazole ring, allowing for the introduction of various substituents. researchgate.net These methods can be employed to functionalize a pre-formed oxazole core. For instance, a highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been developed using a palladium(II)-catalyzed sp2 C-H activation pathway. organic-chemistry.orgnih.gov This reaction proceeds through sequential C-N and C-O bond formations in one step. organic-chemistry.orgnih.gov Another approach involves a palladium-catalyzed and copper-mediated cascade oxidative cyclization to produce trisubstituted oxazoles. rsc.org These techniques offer a direct and atom-economical way to access a wide range of substituted oxazoles. rsc.org

Introduction of the 1-Methylcyclopropyl Moiety

The 1-methylcyclopropyl group is a key structural feature of the target molecule. Its introduction can be achieved through various cyclopropanation reactions.

Cyclopropanation Reactions in Complex Molecule Synthesis

Cyclopropanation is a fundamental reaction in organic synthesis that creates a three-membered carbon ring. numberanalytics.comnumberanalytics.com The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes into cyclopropanes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.com This reaction is known for its compatibility with a wide range of functional groups. The formation of the cyclopropane (B1198618) ring generally involves the reaction of a carbene or carbenoid intermediate with an alkene. libretexts.org These intermediates can be generated from various precursors, including diazo compounds in the presence of transition metal catalysts like copper or rhodium. numberanalytics.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the cyclopropanation. numberanalytics.com The cyclopropane motif is a valuable component in many biologically active natural products and pharmaceuticals. mdpi.comacs.org

Reaction Name Reagents Key Features
Simmons-Smith ReactionDiiodomethane, Zinc-Copper CoupleStereospecific, compatible with many functional groups. mdpi.com
Catalytic CyclopropanationDiazo compound, Transition Metal Catalyst (e.g., Cu, Rh)Formation of a metal-carbene complex intermediate. numberanalytics.comnumberanalytics.com

Stereoselective Approaches to 1-Methylcyclopropyl Groups

The construction of the 1-methylcyclopropyl group with high stereoselectivity is a critical aspect of synthesizing analogues of this compound. Various methodologies have been developed to control the stereochemistry of this strained three-membered ring.

One common strategy involves the cyclopropanation of alkenes. The Simmons-Smith reaction, utilizing a zinc carbenoid, is a classic method for converting alkenes to cyclopropanes. unl.pt The stereoselectivity of this reaction can be influenced by the presence of directing groups, such as allylic alcohols, on the alkene substrate. unl.pt For (E)-disubstituted olefins, the choice of the zinc carbenoid reagent is crucial for achieving high diastereoselectivity. unl.pt

Transition metal-catalyzed cyclopropanation reactions offer another powerful tool for stereocontrol. Catalysts based on copper, rhodium, and ruthenium have been extensively studied. For instance, copper(I) complexes with chiral ligands can catalyze the enantioselective hydroboration of 3,3-substituted cyclopropenes, yielding optically active trans-cyclopropylboronates with excellent enantioselectivities. univasf.edu.br Similarly, copper-catalyzed radical cyclopropanation of acetophenones and maleimides provides a direct route to strained cyclopropanes. univasf.edu.br Ruthenium-pybox catalysts have also been employed for the cyclopropanation of alkenes with diazoacetates, demonstrating control over both diastereoselectivity and enantioselectivity. unl.pt

More recent approaches have explored the use of bicyclo[1.1.0]butanes (BCBs) as precursors for highly substituted cyclopropanes. Ene-like reactions of BCBs with cyclopropenes, generated in situ, can produce cyclobutenes decorated with these complex cyclopropane structures in a highly stereoselective manner. nih.gov

Enzyme-catalyzed reactions are also emerging as a valuable method for stereoselective cyclopropanation. Engineered carbene transferases, such as myoglobin (B1173299) variants, have been developed to catalyze the olefin cyclopropanation with phosphonyl diazo reagents, affording cyclopropylphosphonate esters with high diastereomeric and enantiomeric excess. utdallas.edu

Table 1: Comparison of Stereoselective Cyclopropanation Methods

MethodCatalyst/ReagentSubstrateKey Features
Simmons-Smith ReactionZn-Cu, CH₂I₂Alkenes (especially with directing groups)Diastereoselective, influenced by substrate structure. unl.pt
Copper-Catalyzed HydroborationCu(I) with chiral ligands3,3-substituted cyclopropenesHighly enantioselective for trans-cyclopropylboronates. univasf.edu.br
Ruthenium-Catalyzed CyclopropanationRuthenium-pybox complexesAlkenes and diazoacetatesTunable for diastereo- and enantioselectivity. unl.pt
Bicyclo[1.1.0]butane Ene ReactionBlue light irradiationBicyclo[1.1.0]butanes and vinyl diazoacetatesHighly stereoselective formation of complex cyclopropanes. nih.gov
Enzymatic CyclopropanationEngineered MyoglobinVinylarenes and phosphonyl diazo reagentsHigh diastereo- and enantioselectivity (up to >99% de and ee). utdallas.edu

Chemo-Enzymatic Synthesis of Key Intermediates and the Final Compound

Chemo-enzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful strategy for the efficient and selective production of chiral molecules like this compound and its intermediates. nih.gov This approach leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions. acs.orgrsc.org

A key application of this strategy is the enzymatic resolution of racemic intermediates. For example, lipases are commonly used for the kinetic resolution of racemic alcohols or esters. In the synthesis of related chiral building blocks, lipase (B570770) B from Candida antarctica (CALB) has been successfully used to catalyze the esterification of a racemic chlorohydrin, yielding the (R)-chlorohydrin with high enantiomeric excess (99% ee). mdpi.com This enantiopure intermediate can then be converted to the desired chiral amine. Similarly, the enzyme papain has been employed for the enzymatic hydrolysis of N-Boc-protected methyl esters of cyclopropylglycine, affording both enantiomers with excellent enantiomeric purity. researchgate.net

Oxidoreductases are another class of enzymes utilized in chemo-enzymatic routes. They can be used for the asymmetric reduction of ketones to produce chiral alcohols, which are valuable precursors for various pharmaceuticals. acs.org For instance, a chemo-enzymatic route to (S)-1-cyclopropyl-2-methoxyethanamine, a key chiral intermediate, was developed starting from methylcyclopropyl ketone, highlighting the utility of enzymes in overcoming challenges faced in purely chemical resolution methods. researchgate.net

The synthesis of the isoxazole ring itself can also benefit from enzymatic approaches. While the primary methods for isoxazole synthesis involve chemical reactions like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of 1,3-dicarbonyl compounds with hydroxylamine, enzymes can be used to prepare chiral precursors. nih.govbeilstein-journals.org For example, the enzymatic resolution of carbinols derived from 3,5-disubstituted isoxazoles can provide access to optically active β'-hydroxy-β-enaminoketones. acs.org

Table 2: Examples of Chemo-Enzymatic Steps in the Synthesis of Related Chiral Compounds

EnzymeReaction TypeSubstrateProductKey Advantage
Candida antarctica Lipase B (CALB)Kinetic Resolution (Esterification)Racemic chlorohydrin(R)-chlorohydrin (99% ee)High enantioselectivity. mdpi.com
PapainKinetic Resolution (Hydrolysis)Racemic N-Boc-cyclopropylglycinateEnantiopure (R)- and (S)-cyclopropylglycineAccess to both enantiomers. researchgate.net
LipaseKinetic Resolution (Acylation)Racemic 1-cyclopropyl-2-methoxyethanamine(S)-1-cyclopropyl-2-methoxyethanamine (91% ee)Provides enantiomerically enriched amine. researchgate.net
OxidoreductasesAsymmetric ReductionKetonesChiral AlcoholsHigh stereoselectivity. acs.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. mdpi.com Several strategies can be employed in the synthesis of this compound derivatives to align with these principles.

One key principle is the use of environmentally benign solvents. Water is an ideal green solvent, and methodologies have been developed for the synthesis of isoxazole derivatives in aqueous media. mdpi.comresearchgate.net For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can be performed in water without a catalyst to produce 5-arylisoxazole derivatives. nih.gov The use of ionic liquids as recyclable reaction media also presents a greener alternative to volatile organic solvents for the synthesis of 3,5-disubstituted isoxazoles. nih.gov

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly advantageous. mdpi.com For instance, propylamine-functionalized cellulose (B213188) has been used as a recyclable catalyst for the three-component synthesis of isoxazol-5(4H)-one derivatives in water at room temperature. mdpi.com

Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.netmdpi.com The synthesis of various isoxazole derivatives has been successfully achieved under ultrasonic irradiation, often in shorter reaction times and with simpler work-up procedures compared to conventional methods. researchgate.netmdpi.com

Furthermore, the development of one-pot and multi-component reactions contributes to the principles of atom economy and waste reduction by minimizing intermediate isolation and purification steps. mdpi.com The synthesis of isoxazole derivatives via multi-component reactions under ultrasonic irradiation exemplifies this approach. mdpi.com

Table 3: Application of Green Chemistry Principles in Isoxazole Synthesis

Green Chemistry PrincipleApplication in Isoxazole SynthesisExample
Use of Greener SolventsSynthesis in aqueous media. nih.govmdpi.comReaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. nih.gov
CatalysisUse of recyclable, heterogeneous catalysts. mdpi.comPropylamine-functionalized cellulose as a catalyst for isoxazol-5(4H)-one synthesis. mdpi.com
Energy EfficiencyUltrasound-assisted synthesis. researchgate.netmdpi.comOne-pot, three-component synthesis of isoxazole derivatives under ultrasonic irradiation. mdpi.com
Atom Economy/Waste ReductionOne-pot, multi-component reactions. mdpi.comSynthesis of 4H-isoxazol-5-one derivatives via a one-pot reaction. researchgate.net
Use of Renewable FeedstocksUse of cellulose-based catalysts. mdpi.comPropylamine-functionalized cellulose catalyst. mdpi.com

Chemical Reactivity, Functionalization, and Derivatization Studies of 5 1 Methylcyclopropyl 1,2 Oxazol 3 Amine

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring and Amine Group

The chemical character of 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine is defined by the interplay between the nucleophilic 3-amino group and the heterocyclic oxazole ring. The primary amine is a strong nucleophilic center, readily participating in reactions with a wide range of electrophiles. researchgate.netmsu.edu Studies on the closely related 3-amino-5-methylisoxazole (B124983) show that the exocyclic NH2 group is the primary site of reactivity in heterocyclization and condensation reactions. researchgate.net

The 1,2-oxazole ring itself is an electron-rich heterocycle. While generally stable, it can undergo electrophilic substitution. The position most susceptible to electrophilic attack is typically the C4 carbon, which is not directly bonded to the heteroatoms. Conversely, the ring can be activated towards nucleophilic attack, particularly at the C5 position, if a suitable leaving group is present or through N-activation strategies. rsc.org However, in the case of this compound, the pronounced nucleophilicity of the 3-amino group generally dominates, directing reactions to this site over the ring itself under most conditions.

Site-Specific Functionalization Strategies

The distinct reactivity of each component of the molecule allows for targeted, site-specific modifications. Chemists can selectively functionalize the 3-amino position, the C4 position of the oxazole ring, or the 1-methylcyclopropyl unit to generate a diverse library of derivatives.

Modifications at the 3-Amino Position

The 3-amino group is the most accessible site for functionalization. Standard amine chemistry can be applied to introduce a wide variety of substituents. These reactions include alkylation, acylation, sulfonylation, and condensation with carbonyl compounds to form imines or enamines. msu.edumdpi.com For instance, the reaction of 3-amino-5-methylisoxazole with activated enol ethers proceeds via nucleophilic attack of the amino group, leading to the formation of isoxazolyl enamines. This strategy is directly applicable to this compound for creating analogues with extended side chains.

Table 1: Representative Reactions for Functionalization at the 3-Amino Position

Reaction TypeReagent ClassProduct TypeReference Example
AcylationAcid Halides (e.g., Acetyl chloride)AmidesFormation of N-acetyl derivatives. doi.org
SulfonylationSulfonyl Chlorides (e.g., Benzenesulfonyl chloride)SulfonamidesUsed in the Hinsberg test to differentiate amines. msu.edu
AlkylationAlkyl Halides (e.g., Ethyl bromide)Secondary/Tertiary AminesDirect N-alkylation can occur, though over-alkylation is possible. msu.edu
CondensationAldehydes/KetonesImines (Schiff bases)Reaction with aromatic aldehydes. researchgate.net
Enamine FormationActivated Enol Ethers (e.g., Diethyl ethoxymethylenemalonate)EnaminesReaction with 3-amino-5-methylisoxazole.

Derivatization of the Oxazole Ring at Position 4

While the 3-amino group often directs reactivity, the C4 position of the oxazole ring is a key site for introducing diversity. beilstein-journals.orgnih.gov A powerful strategy for C4-functionalization involves constructing the oxazole ring from suitably substituted precursors. One established method is the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. beilstein-journals.orgnih.gov This cycloaddition reaction allows for the regioselective synthesis of 1,2-oxazoles with a substituent, such as a methyl carboxylate group, at the C4 position. beilstein-journals.org This approach builds the desired functionality directly into the heterocyclic core.

Electrophilic substitution reactions, such as halogenation, can also be employed to functionalize the C4 position on a pre-formed 3-amino-5-substituted isoxazole (B147169) ring, providing another route to intermediates for further derivatization.

Chemical Transformations of the 1-Methylcyclopropyl Unit

The 1-methylcyclopropyl group is generally stable, but its inherent ring strain makes it susceptible to ring-opening reactions under certain conditions, such as with strong acids or under radical conditions. nih.gov Cyclopropanes bearing an electron-accepting group can act as electrophiles and react with nucleophiles, leading to ring opening. nih.gov While the oxazole ring is not strongly electron-withdrawing, transformations involving the cyclopropyl (B3062369) moiety represent a potential, albeit more challenging, route for derivatization. These transformations could yield linear alkyl or functionalized chain substituents at the C5 position, drastically altering the molecule's shape and properties.

Exploration of Reaction Mechanisms for Derivatization

Understanding the mechanisms of derivatization reactions is key to controlling product outcomes. The synthesis of C4-substituted 5-aminooxazoles from β-enamino ketoester precursors provides a clear example. The proposed mechanism involves the initial reaction of the enaminone with hydroxylamine to form an intermediate, which then eliminates dimethylamine. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to generate the final aromatic 1,2-oxazole ring. nih.gov

For modifications at the 3-amino position, the mechanisms are typically straightforward nucleophilic additions or substitutions. In the reaction of 3-amino-5-methylisoxazole with diethyl ethoxymethylenemalonate, the reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the electron-deficient carbon of the enol ether. This is followed by the elimination of ethanol (B145695) to yield the stable enamine product.

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

The primary goal of functionalization and derivatization studies is often the synthesis of structural analogues for SAR exploration. nih.gov By systematically modifying each part of the this compound scaffold, researchers can probe the structural requirements for a desired biological activity.

Key modifications for SAR studies include:

Varying substituents on the 3-amino group: Introducing small alkyl groups, aromatic rings, or hydrogen-bonding moieties can explore the size and electronic requirements of the binding pocket. mdpi.com

Introducing diverse groups at the C4 position: Adding electron-donating or electron-withdrawing groups, or sterically bulky substituents, can modulate the electronic properties of the oxazole ring and influence binding orientation. beilstein-journals.orgnih.gov

Altering the 5-position substituent: Replacing the 1-methylcyclopropyl group with other cycloalkyl, aryl, or alkyl groups can define the optimal size and lipophilicity for the C5 substituent. researchgate.net

Table 2: Examples of Structural Analogues for SAR Studies

Modification SiteExample Analogue StructureRationale for Synthesis
3-Amino PositionN-acetyl-5-(1-methylcyclopropyl)-1,2-oxazol-3-amineTo assess the effect of removing the basicity and hydrogen-bond donating ability of the primary amine.
Oxazole Ring C4-PositionMethyl 3-amino-5-(1-methylcyclopropyl)-1,2-oxazole-4-carboxylateTo introduce a hydrogen bond acceptor and explore the steric tolerance at the C4 position.
5-Position Substituent5-Cyclopentyl-1,2-oxazol-3-amineTo evaluate the impact of a larger, more flexible cycloalkyl group on activity.
Combined ModificationN-Benzyl-5-(1-methylcyclopropyl)-4-chloro-1,2-oxazol-3-amineTo simultaneously probe multiple interaction points and explore synergistic effects.

Through the synthesis and evaluation of such analogues, a comprehensive understanding of the SAR can be developed, guiding the design of more potent and selective molecules.

Mechanistic Biological Investigations of 5 1 Methylcyclopropyl 1,2 Oxazol 3 Amine and Analogues in Vitro and Molecular Focus

In Vitro Biochemical Target Identification and Validation

The isoxazole (B147169) nucleus is a versatile scaffold that has been incorporated into numerous compounds designed to interact with specific biological targets. rsc.org In vitro biochemical assays are fundamental in identifying and validating these molecular interactions, providing insights into the mechanisms of action.

Enzyme Inhibition and Activation Profiling

Isoxazole derivatives have been extensively profiled for their effects on various enzymes, demonstrating a capacity for potent and often selective inhibition.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : A primary area of investigation for isoxazole analogues has been their anti-inflammatory potential via the inhibition of COX and LOX enzymes. Certain novel isoxazole derivatives have demonstrated selective inhibition of COX-2 over COX-1. frontiersin.org For instance, in one study, compounds designated C3, C5, and C6 were identified as potent and selective COX-2 inhibitors. frontiersin.org The same series of compounds also exhibited significant, dose-dependent inhibitory effects against 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. plos.orgnih.gov

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (SI) for COX-2
C3 0.93 ± 0.018.4724.26
C5 0.85 ± 0.0410.4841.82
C6 0.55 ± 0.03Not specified61.73
Data sourced from multiple studies. frontiersin.orgnih.govresearchgate.net

Kinase and Sirtuin Inhibition : The isoxazole scaffold has been utilized to develop kinase inhibitors. For example, 3-amino-benzo[d]isoxazole-based compounds were evaluated for their inhibitory activity against the tyrosine kinase c-Met, a receptor for hepatocyte growth factor implicated in cancer. nih.gov Furthermore, isoxazole derivatives have been developed as inhibitors of sirtuins (SIRT1/SIRT2), which are class III histone deacetylases involved in cellular regulation and are considered anti-tumor targets. nih.gov

Other Enzyme Targets : The structural similarity of isoxazole-containing compounds like sulfamethoxazole (B1682508) to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase in bacteria, thereby blocking folic acid synthesis. rsc.org Additionally, some 5-amino-substituted 1,2,4-oxadiazoles, which are structurally related to aminoisoxazoles, have been shown to significantly inhibit soybean lipoxygenase. nih.gov

Receptor Binding Studies and Ligand-Protein Interactions

Analogues of 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine have been investigated as modulators of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. mdpi.com

Positive Allosteric Modulation of AMPA Receptors : Several studies have focused on bis(isoxazole) derivatives as potent positive allosteric modulators (PAMs) of the AMPA receptor. These compounds bind to a site distinct from the glutamate binding site and enhance the receptor's response to its agonist. mdpi.comnih.gov Electrophysiological experiments on Purkinje neurons demonstrated that specific bis(5-aminoisoxazole) compounds potentiate kainate-induced currents at picomolar to nanomolar concentrations. mdpi.commdpi.com

CompoundMaximum Potentiation of Kainate-Induced CurrentConcentration for Max. Potentiation
1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) ~70%10⁻¹¹ M
Dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) 77%10⁻¹⁰ M
Data sourced from patch clamp experiments. mdpi.comnih.gov

Molecular modeling and simulation studies have been employed to understand these interactions, confirming that these compounds can bind to validated PAM binding sites on the dimeric ligand-binding domain of the GluA2 AMPA receptor subunit. mdpi.comnih.gov

Inhibition of AMPA Receptors : Conversely, other isoxazole analogues, specifically isoxazole-4-carboxamide derivatives, have been identified as potent inhibitors of AMPA receptor activity. nih.gov Electrophysiological studies using the whole-cell patch clamp technique revealed that compounds CIC-1 and CIC-2 caused an 8-fold and 7.8-fold reduction in AMPA receptor whole-cell currents, respectively. nih.gov

Identification of Molecular Binding Partners

Beyond enzymes and cell-surface receptors, in vitro studies have identified other intracellular proteins as binding partners for isoxazole-based compounds.

Heat Shock Protein 90 (HSP90) : HSP90 has emerged as a significant target for isoxazole derivatives in the context of cancer therapy. nih.gov HSP90 is a molecular chaperone that is overexpressed in neoplastic cells and is a key regulator of tumor cell cycle progression. nih.gov

Topoisomerase II : Molecular docking studies have suggested that certain novel isoxazole derivatives can interact favorably with topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. rsc.org The binding affinity of some derivatives was calculated to be -9 kcal/mol, indicating a strong potential interaction. rsc.org

Translation Initiation Factor eIF4E : Isoxazole-containing 5' mRNA cap analogues have been synthesized and shown to inhibit cap-dependent translation in vitro. nih.gov These compounds are designed to bind to the eukaryotic initiation factor eIF4E, preventing the recruitment of mRNA to the ribosome. Structural studies indicate a unique binding mode where the isoxazole ring, rather than a traditional guanine (B1146940) mimic, engages in a stacking interaction within the cap-binding pocket. nih.gov

Cellular Pathway Elucidation Studies in Model Systems

To understand the functional consequences of the biochemical interactions described above, the effects of isoxazole analogues are studied in cellular models. These investigations help to elucidate the impact on signaling pathways and key cellular processes.

Modulation of Gene Expression and Signaling Pathways in Cell Lines

The binding of isoxazole analogues to their molecular targets can trigger downstream effects on intracellular signaling cascades and modulate gene expression profiles.

Raf/MEK/ERK Pathway : In breast cancer cell lines, spiroisoxazoline derivatives derived from the natural product santonin (B1680769) have been shown to exert anticancer effects by blocking the Raf/MEK/ERK signaling pathway. nih.gov

Immunomodulatory Pathways : While not directly involving an isoxazole, studies with the DNA methyltransferase inhibitor 5-azacitidine provide a proof-of-concept for how small molecules can broadly alter gene expression. Treatment of breast, colorectal, and ovarian cancer cell lines with this agent led to the significant enrichment of immunomodulatory pathways, including interferon signaling, antigen processing and presentation, and cytokine/chemokine signaling. oncotarget.com This highlights a potential area of investigation for isoxazole analogues that may have epigenetic modifying activities.

AMPA Receptor Subunit Expression : Preclinical studies have indicated that some isoxazole derivatives can modulate the expression of AMPA receptor subunits, which could have long-term implications for neuronal function and plasticity. nih.gov

Effects on Cellular Processes (e.g., cell cycle progression, protein polymerization) at a Mechanistic Level

The modulation of signaling pathways by isoxazole analogues ultimately manifests as changes in fundamental cellular behaviors.

Cell Cycle Arrest : Flow cytometry analysis has revealed that certain isoxazoline (B3343090) derivatives can cause cell cycle arrest in human cancer cell lines. nih.gov In MCF-7 and MDA-MB-231 breast cancer cells, treatment with these compounds led to an accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov

Induction of Apoptosis : A significant mechanism of action for many anticancer isoxazole derivatives is the induction of programmed cell death, or apoptosis. nih.govresearchgate.net In K562 human myeloid leukemia cells, several novel synthetic isoxazole derivatives were found to be potent inducers of both early and late apoptosis. nih.gov Mechanistically, this pro-apoptotic effect has been linked to the activation of effector caspases, such as caspase-3 and caspase-7. nih.gov

CompoundCell LineAntiproliferative IC50Apoptosis Induction (% of Cells)
Derivative 1 K56271.57 ± 4.89 nMModerate
Derivative 2 K56218.01 ± 0.69 nMHigh (at highest conc.)
Derivative 4 K56270.1 ± 5.8 nM80.10% (at 100 nM)
Derivative 8 K562Not specified90.60% (at 10 µM)
Derivative 11 K562Not specified88.50% (at 200 µM)
Data from in vitro studies on K562 cells. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analyses

The isoxazole scaffold serves as a crucial anchor for molecular interactions, and modifications to its substituents can significantly modulate the biological activity of the compound series. Studies on isoxazole analogues have demonstrated that the nature of the substituent at the 5-position of the isoxazole ring plays a pivotal role in determining the potency and efficacy of these molecules.

Research into a series of isoxazole analogues as inhibitors of the System xc- transporter, a cystine/glutamate antiporter, has provided valuable insights into the SAR of 5-substituted isoxazol-3-amines. nih.govnih.gov The System xc- transporter is implicated in the cellular import of cystine and export of glutamate, and its dysregulation is associated with various pathological conditions. nih.govfrontiersin.org

Initial screenings of isoxazole derivatives, including aminomethyl isoxazole propionic acid (AMPA) and its analogue ACPA, showed minimal to no activity at the System xc- transporter. nih.gov However, the introduction of lipophilic groups at the C5 position of the isoxazole ring led to a notable increase in inhibitory activity. nih.gov This suggests that a hydrophobic pocket may be present in the binding site of the transporter, which can be effectively occupied by bulky, non-polar substituents.

The following table summarizes the inhibitory activity of various 5-substituted isoxazole analogues on the System xc- transporter, highlighting the impact of the C5-substituent on their bioactivity.

CompoundC5-Substituent% Inhibition of L-[3H]-Glu Uptake (at 250 µM)
7a EthylNo significant activity
7b PropylNo significant activity
7c IsopropylNo significant activity
7g NaphthylPotent Inhibition
16 5-naphthylethylRobust Binding
17 5-naphthylmethoxymethylVirtually Devoid of Activity

Data sourced from Patel et al. (2010). nih.govnih.gov

As indicated in the table, small aliphatic groups at the C5 position did not confer significant inhibitory activity. In contrast, the introduction of a bulky and lipophilic naphthyl group resulted in a potent inhibitor of the System xc- transporter. nih.gov The robust binding of the 5-naphthylethyl analogue further underscores the importance of a significant hydrophobic substituent at this position. nih.gov Interestingly, the 5-naphthylmethoxymethyl analogue was found to be inactive, suggesting that the linker between the isoxazole and the lipophilic group also influences the binding affinity, possibly due to steric hindrance or conformational constraints. nih.gov

These findings collectively indicate that the C5 position of the isoxazole ring is a critical determinant of molecular interactions for this class of compounds, with a clear preference for large, lipophilic moieties to achieve potent inhibition of the System xc- transporter.

The 1-methylcyclopropyl group at the C5 position of the isoxazole ring is a key structural feature that significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity. The cyclopropyl (B3062369) ring, being a small, strained carbocycle, imparts a degree of conformational rigidity to the molecule. nih.gov This restriction in conformational freedom can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target. nih.gov

The unique electronic and steric properties of the cyclopropyl group contribute to its conformational effects. nih.gov The carbon-carbon bonds within the cyclopropane (B1198618) ring have a higher p-character compared to those in acyclic alkanes, which can influence interactions with the surrounding molecular environment. nih.gov The rigid nature of the cyclopropyl moiety restricts the rotational freedom of the substituent, leading to a more defined spatial orientation of the isoxazole core relative to its binding partner. nih.gov

The presence of a methyl group on the cyclopropyl ring further refines the conformational landscape. This methyl group can introduce specific steric interactions that may either be favorable or unfavorable for binding, depending on the topology of the receptor's binding site. It can also influence the electronic properties of the cyclopropyl ring and, by extension, the entire molecule.

While specific molecular modeling studies on this compound are not extensively available in the reviewed literature, the general principles of the conformational effects of the cyclopropyl group in bioactive molecules can be applied. The rigidification of the C5-substituent by the 1-methylcyclopropyl group is likely to play a crucial role in orienting the isoxazole ring and its 3-amino group for optimal interaction with its molecular target. This defined conformation can enhance binding affinity and selectivity compared to more flexible alkyl substituents. nih.gov The exploration of the bioactive conformation is a critical aspect of understanding how a ligand binds to its receptor and is essential for the rational design of more potent and selective analogues. irbbarcelona.org

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the isoxazole analogues that inhibit the System xc- transporter, a preliminary pharmacophore model has been proposed based on the SAR data of active and inactive compounds. nih.govnih.gov This model provides a framework for understanding the key molecular features required for binding to the transporter.

The key pharmacophoric elements identified for this class of inhibitors include:

A Hydrogen Bond Acceptor: The isoxazole ring itself, with its nitrogen and oxygen heteroatoms, can act as a hydrogen bond acceptor.

A Hydrogen Bond Donor: The 3-amino group on the isoxazole ring is a critical hydrogen bond donor.

A Hydrophobic Feature: As established in the SAR studies, a significant hydrophobic group at the C5 position is crucial for potent activity. This feature likely interacts with a hydrophobic pocket within the binding site of the System xc- transporter.

An Anionic Group or a Bioisostere: In many of the potent analogues, a carboxylic acid group or a bioisosteric equivalent is present. This anionic feature is thought to mimic the carboxylate groups of the endogenous substrates, glutamate and cystine, and is likely involved in electrostatic interactions with positively charged residues in the binding site. nih.gov

The spatial arrangement of these pharmacophoric features is critical for effective binding. The isoxazole ring acts as a central scaffold, positioning the hydrogen bond donor, hydrophobic group, and anionic feature in a specific orientation that is complementary to the binding site of the System xc- transporter. The development of such pharmacophore models is a valuable tool in virtual screening and the rational design of novel, potent, and selective inhibitors. umt.eduzenodo.org

Investigations into Molecular Mechanisms of Action

The molecular mechanism of action of this compound and its analogues appears to be linked to the inhibition of the System xc- transporter. nih.govnih.gov This antiporter plays a critical role in maintaining cellular redox balance by mediating the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.govfrontiersin.org In exchange for each molecule of cystine imported, one molecule of glutamate is exported into the extracellular space. nih.gov

The inhibition of the System xc- transporter by isoxazole analogues disrupts this crucial exchange process. By blocking the uptake of cystine, these compounds can lead to a depletion of intracellular cysteine and, consequently, a reduction in GSH levels. frontiersin.org This can render cells more susceptible to oxidative stress, a condition that is implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders. frontiersin.orgfrontiersin.org

Furthermore, the inhibition of glutamate export by these compounds can have significant implications in the central nervous system (CNS), where glutamate acts as the primary excitatory neurotransmitter. nih.govumt.edu Excessive extracellular glutamate can lead to excitotoxicity, a process that contributes to neuronal cell death in conditions such as stroke and epilepsy. nih.gov By preventing the release of glutamate via the System xc- transporter, these isoxazole derivatives could potentially exert neuroprotective effects.

The SAR studies discussed previously, which highlight the importance of lipophilic substituents at the C5 position for potent inhibition, suggest that these compounds bind to a specific site on the transporter protein. nih.govnih.gov The proposed pharmacophore model further supports the notion of a specific molecular recognition event. The interaction of these inhibitors with the transporter likely induces a conformational change that prevents the binding and/or translocation of its natural substrates, cystine and glutamate.

Computational and Theoretical Studies of 5 1 Methylcyclopropyl 1,2 Oxazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, offering a foundational understanding of its stability, reactivity, and potential interaction sites.

The electronic structure of 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine can be elucidated using methods like Density Functional Theory (DFT). These calculations provide access to molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Global reactivity descriptors, derived from these orbital energies, quantify the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will behave in a chemical reaction, indicating its tendency to donate or accept electrons.

Table 1: Predicted Quantum Chemical Reactivity Descriptors

ParameterSymbolSignificancePredicted Trend for this compound
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating abilityHigh value suggests susceptibility to electrophilic attack.
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting abilityLow value indicates propensity to accept electrons.
HOMO-LUMO GapΔEChemical reactivity/stabilityA moderate gap would suggest a balance of stability and reactivity.
ElectronegativityχElectron-attracting powerInfluences the polarity of bonds within the molecule.
Chemical HardnessηResistance to change in electron distributionA higher value indicates greater stability.
Electrophilicity IndexωPropensity to act as an electrophileQuantifies the molecule's ability to accept electrons.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution across a molecule's surface. researchgate.netnih.gov It provides a color-coded map where different colors represent varying electrostatic potentials, allowing for the identification of sites prone to electrophilic and nucleophilic attack. nih.govnih.gov

For this compound, the MEP map would likely reveal:

Negative Potential (Red/Yellow): Regions with high electron density, indicating nucleophilic character. These areas would be concentrated around the electronegative nitrogen and oxygen atoms of the isoxazole (B147169) ring and the lone pair of the exocyclic amino group. These sites are favorable for interacting with protons or other electrophiles. nih.gov

Positive Potential (Blue): Regions with electron deficiency, indicating electrophilic character. These would be located around the hydrogen atoms of the amino group and potentially the methyl and cyclopropyl (B3062369) groups. researchgate.net

Neutral Potential (Green): Areas with zero potential, representing regions of nonpolar character. nih.gov

This map is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which can significantly influence how the molecule interacts with biological targets. researchgate.net

Molecular Docking and Dynamics Simulations with Macromolecular Targets

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govresearchgate.net

Molecular docking computationally places the ligand into the binding site of a target protein to predict its preferred orientation and conformation. jocpr.com This process generates a binding score, often expressed as binding energy (e.g., in kcal/mol), which estimates the affinity of the ligand for the target. A lower binding energy generally indicates a more stable and favorable interaction.

Docking studies could predict that the isoxazole ring and amino group of this compound form key hydrogen bonds with amino acid residues in the active site, while the methylcyclopropyl group might engage in hydrophobic interactions within a nonpolar pocket of the receptor. jocpr.com

Table 2: Hypothetical Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5LYS72, GLU91Hydrogen Bond
VAL57, LEU173Hydrophobic
Cyclooxygenase-2-7.9ARG120, TYR355Hydrogen Bond, Pi-Cation
LEU352, VAL523Hydrophobic

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-target complex over time. MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. This analysis helps to validate the docking results by confirming the stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and assessing the conformational changes in both the ligand and the protein upon binding. The persistence of specific interactions throughout the simulation strengthens the prediction of the binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov A QSAR model is developed by calculating various molecular descriptors for a set of molecules with known activities. semanticscholar.org These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties.

For a series of isoxazole derivatives, a QSAR model could be built to predict their activity against a specific biological target. mdpi.com By inputting the calculated descriptors for this compound into a validated QSAR model, its biological activity could be predicted without the need for initial in vitro screening. This approach is highly valuable for prioritizing compounds for synthesis and testing in drug discovery pipelines. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorsInformation Provided
Electronic Dipole moment, HOMO/LUMO energiesCharge distribution, reactivity
Steric Molecular weight, volume, surface areaSize and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity and membrane permeability
Topological Connectivity indices, Wiener indexAtomic arrangement and branching
3D-MoRSE 3D-Molecule Representation of Structures based on Electron diffraction3D structure information

Development of Predictive Models for In Vitro Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern drug discovery. nih.gov For a compound like this compound, the development of predictive models for its in vitro activity would involve a systematic process to correlate its structural features with its biological effects.

The initial step would be the generation of a dataset of isoxazole analogs with known in vitro activities against a specific biological target. These activities are typically expressed as IC50 or EC50 values. A diverse set of molecular descriptors for each analog would then be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics.

Statistical methods are then employed to build a mathematical model that links these descriptors to the observed biological activity. Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Random Forest and Support Vector Machines (SVM) are commonly used. nih.gov The goal is to create a robust model that can accurately predict the in vitro activity of new, untested isoxazole derivatives, including this compound. nih.gov

For instance, a hypothetical QSAR study on a series of isoxazole derivatives might yield a model like the one presented in the interactive table below. This table illustrates the type of data used and the predictive outcomes of such a model.

Descriptor Analysis for Biological Activity Correlations

A critical component of QSAR modeling is the analysis of molecular descriptors to understand which properties are most influential in determining the biological activity of a series of compounds. For this compound and its analogs, this would involve a thorough examination of various classes of descriptors.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These are crucial for understanding interactions with the biological target, such as hydrogen bonding and electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and shape indices. The steric fit of a molecule into the binding pocket of a target protein is a key determinant of its activity.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water. This descriptor is vital for predicting how a compound will distribute between aqueous and lipid environments in the body, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

By analyzing the correlation between these descriptors and the biological activity of a series of isoxazole derivatives, researchers can gain insights into the structure-activity relationship (SAR). For example, a study might reveal that a lower LogP and the presence of a hydrogen bond donor at a specific position are correlated with higher activity.

The following interactive table provides a hypothetical example of descriptor analysis for a set of isoxazole analogs.

Cheminformatics and Virtual Screening Applications for Analogue Discovery

Cheminformatics and virtual screening are powerful computational tools for identifying novel analogues of a lead compound like this compound from large chemical databases. nih.gov These methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.gov

Virtual screening can be broadly categorized into two main approaches:

Ligand-based virtual screening (LBVS): This method relies on the knowledge of other molecules that are active against the target of interest. A common technique is similarity searching, where databases are searched for molecules that are structurally similar to a known active compound. The similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore models.

Structure-based virtual screening (SBVS): When the 3D structure of the biological target is known, SBVS can be employed. This approach involves docking a library of virtual compounds into the binding site of the target protein and scoring their potential binding affinity. Compounds with the best scores are then selected for further investigation.

For discovering analogues of this compound, a researcher might start with a ligand-based approach if other active isoxazole derivatives are known. A pharmacophore model could be developed based on the common features of these active compounds. This model would then be used to screen large compound libraries to find new molecules that match the pharmacophore.

The interactive table below illustrates a hypothetical output from a virtual screening campaign, showing the ranking of potential analogues based on their docking scores and similarity to the lead compound.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 5 1 Methylcyclopropyl 1,2 Oxazol 3 Amine

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the potential mechanistic pathways involved in the synthesis of isoxazole (B147169) derivatives. By providing highly accurate mass measurements, HRMS can confirm the elemental composition of reactants, intermediates, and final products, which is crucial for verifying proposed reaction steps. nih.gov

In the synthesis of substituted isoxazoles, various mechanisms, such as (3 + 2) cycloaddition reactions, have been proposed. nih.gov These reactions often involve transient or unstable intermediates. HRMS can detect and identify these species, providing direct evidence for a proposed mechanistic pathway. For instance, in a study on the formation of 5-substituted isoxazoles, HRMS was used to confirm the structure of a key intermediate, which was critical in validating the proposed catalytic cycle. nih.gov This capability is essential for optimizing reaction conditions, improving yields, and understanding the fundamental chemistry governing the formation of compounds like 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Interaction Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for detailed structural analysis and for studying the interactions of small molecules with biological targets.

Ligand-observed NMR techniques are particularly effective for studying the weak interactions often characteristic of initial drug discovery fragments. mdpi.com These methods monitor the NMR signals of the small molecule (the ligand) upon the addition of a protein. Changes in the ligand's NMR parameters indicate binding.

Techniques such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR are widely used. mdpi.combiorxiv.org In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand, resulting in a decrease in the ligand's signal intensity. This allows for the identification of binding fragments from a mixture and can even map the binding epitope of the ligand. biorxiv.org For this compound, these methods could be used to screen for its binding to various protein targets and to understand which parts of the molecule are in closest contact with the protein. This information is invaluable for structure-activity relationship (SAR) studies. researchgate.net

A hypothetical example of data from a ligand-observed NMR titration experiment is shown below, illustrating the change in chemical shift upon binding.

Protein:Ligand RatioObserved Chemical Shift (ppm) of Ligand Proton HaChemical Shift Perturbation (Δδ ppm)
1:06.150.00
1:106.180.03
1:506.250.10
1:1006.310.16

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to determine the three-dimensional structure and conformation of molecules in solution. ipb.pt These experiments detect through-space interactions between protons that are close to each other, allowing for the determination of spatial arrangements and preferred conformations.

For a molecule like this compound, which possesses rotatable bonds, these techniques can reveal the preferred orientation of the cyclopropyl (B3062369) group relative to the oxazole (B20620) ring. Understanding the conformational preferences is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. researchgate.net The analysis of coupling constants and NOE correlations provides critical constraints for building accurate molecular models. ipb.pt

X-ray Crystallography of this compound and its Complexes with Biological Macromolecules

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information by determining the arrangement of atoms within a crystal. Obtaining a single crystal structure of this compound would definitively confirm its molecular connectivity and provide precise bond lengths, bond angles, and conformational details in the solid state. researchgate.netmdpi.com

Furthermore, co-crystallizing the compound with a biological macromolecule, such as a target protein, can reveal the exact binding mode at an atomic level. nih.gov This information is considered the gold standard in structure-based drug design, as it shows the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. nih.govnih.gov While a specific crystal structure for this compound may not be publicly available, the table below presents typical data obtained from an X-ray diffraction experiment for a related heterocyclic compound. mdpi.com

ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)100.501
β (°)98.618
γ (°)103.818
Volume (ų)900.07
Resolution (Å)2.0

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment and Conformational Studies

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful for determining the absolute configuration of chiral molecules. nih.gov Although this compound itself is achiral, derivatives or related analogues could contain stereocenters. In such cases, ECD and VCD would be vital.

These methods measure the differential absorption of left and right circularly polarized light. rsc.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and stereochemistry. By comparing experimentally measured ECD or VCD spectra with those predicted from quantum chemical calculations for different stereoisomers, the absolute configuration can be unambiguously assigned. nih.govresearchgate.net This approach is particularly valuable when X-ray crystallography is not feasible. VCD, which measures chirality in the infrared region, can be especially useful for extracting local stereochemical information by focusing on the vibrations of specific functional groups. rsc.org

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring in Complex Systems

Advanced chromatographic techniques are fundamental for both the synthesis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely used to assess the purity of the final compound and intermediate products with high resolution and sensitivity.

When coupled with mass spectrometry (LC-MS), these methods become powerful tools for reaction monitoring. csic.es By analyzing small aliquots from a reaction mixture over time, researchers can track the consumption of starting materials and the formation of products and byproducts. nih.gov This allows for precise optimization of reaction parameters such as temperature, time, and catalyst loading. The high resolving power of modern chromatography can separate closely related isomers and impurities, ensuring the final compound meets the stringent purity requirements for further study. nih.gov

Future Research Directions and Applications of 5 1 Methylcyclopropyl 1,2 Oxazol 3 Amine As a Research Tool

Development as a Chemical Probe for Biological Pathway Dissection

The development of 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine as a chemical probe would be a promising avenue for future research. Chemical probes are small molecules used to study and manipulate biological systems. Given that many amino-functionalized 1,2-oxazole derivatives are known to be biologically active, this compound could potentially serve as a tool to investigate cellular pathways. beilstein-journals.orgnih.gov Its utility would depend on its specific interactions with biological targets. Future studies would need to focus on identifying these targets to understand which pathways could be dissected using this molecule.

Utilization as a Scaffold for the Design and Synthesis of Novel Chemical Libraries

The this compound structure is a viable scaffold for creating novel chemical libraries. The 1,2-oxazole ring is a common feature in drug discovery, and its derivatives are often used as building blocks for larger, more complex molecules. beilstein-journals.orgnih.gov The presence of a primary amine group and a unique cyclopropyl (B3062369) moiety offers distinct points for chemical modification, allowing for the generation of a diverse set of compounds. frontiersin.org These libraries could then be screened for various biological activities. The synthesis of such libraries would likely involve modifying the amino group to create a variety of amides, sulfonamides, or other derivatives. nih.gov

Contribution to Fundamental Understanding of Heterocyclic Chemistry

Research into the synthesis and reactivity of this compound could contribute to the broader understanding of heterocyclic chemistry. The synthesis of 3-amino-1,2-oxazoles can be challenging, and new, efficient methods are always of interest to the chemical community. google.comresearchgate.net Studying the reactivity of the amino group in the context of the electron-withdrawing 1,2-oxazole ring can provide insights into its nucleophilicity and potential for various chemical transformations. researchgate.net Furthermore, the presence of the strained cyclopropyl ring could lead to interesting and potentially novel chemical reactions.

Integration into Phenotypic Screening Platforms for Target Deconvolution Research

Phenotypic screening is a powerful tool in drug discovery that involves testing compounds for their effects on cellular or organismal phenotypes without prior knowledge of the biological target. Should this compound be included in such screens and show interesting activity, it could become a valuable tool for target deconvolution. The process would involve identifying the specific biological molecule(s) with which the compound interacts to produce the observed phenotype. This approach has been successful in identifying novel drug targets and mechanisms of action.

Exploration of Unconventional Reactivity and Novel Synthetic Transformations

The unique combination of the 1,2-oxazole ring, a primary amine, and a 1-methylcyclopropyl group in this compound suggests potential for unconventional reactivity. The strained cyclopropyl ring, for instance, could participate in ring-opening reactions under certain conditions. The 1,2-oxazole ring itself can undergo various transformations, such as ring-opening or rearrangement, which could be exploited to synthesize other heterocyclic systems. nih.gov Investigating these possibilities could lead to the discovery of novel synthetic methodologies.

Q & A

Q. Table 2: Reaction Pathways vs. Solvent Choice

Reaction TypePreferred SolventOutcomeReference
Nucleophilic Aromatic SubstitutionDMSOEnhanced ring activation
[3+2] CycloadditionTolueneSelective heterocycle formation

Q. What mechanisms explain the compound’s interaction with biological targets?

  • Methodological Answer : The amine group may act as a hydrogen-bond donor to enzyme active sites (e.g., cytochrome P450). Molecular dynamics simulations track binding kinetics, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Compare with analogs lacking the methylcyclopropyl group to isolate steric/electronic contributions .

Data-Driven Insights

Q. Table 3: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsStructural AssignmentReference
1^1H NMRδ 1.3 ppm (m, 4H)Cyclopropane CH2_2
IR1605 cm1^{-1}Oxazole C=N stretch
HRMSm/z 167.0821[M+H]+^+ (C7_7H11_{11}N2_2O)

Figure 1 : Proposed reaction mechanism for oxazole ring formation under acidic conditions .

Guidelines for Methodological Rigor

  • Experimental Design : Use fractional factorial designs to screen variables (temperature, catalyst loading) efficiently .
  • Data Validation : Cross-check computational predictions (e.g., DFT) with experimental kinetics to avoid overfitting .
  • Contradiction Resolution : Apply multi-technique validation (NMR, X-ray, MS) for ambiguous results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.